Ethyl dec-4-enoate

Description

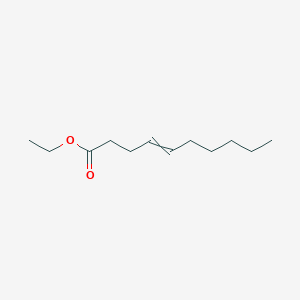

Structure

3D Structure

Properties

IUPAC Name |

ethyl dec-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNIQMQADACLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868406 | |

| Record name | Ethyl dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Biosynthetic Pathways of Ethyl Dec 4 Enoate

Occurrence in Biological Systems and Food Matrices

Ethyl dec-4-enoate is a naturally occurring ester that contributes to the aromatic profile of various fermented beverages and fruits. Its presence has been identified in several food matrices, where it imparts specific flavor and aroma notes.

Notably, the compound is a known volatile constituent of beer. thegoodscentscompany.comperflavory.comresearchgate.net It has also been detected in quince fruit. thegoodscentscompany.comperflavory.com Research has further identified specific isomers of this compound in alcoholic beverages. The (E) isomer, formally known as Ethyl (E)-dec-4-enoate, has been quantified in carob macerates, which are traditional Mediterranean liqueurs. researchgate.net Conversely, the (Z) isomer, or Ethyl (Z)-dec-4-enoate, is a component of the volatile profile of Merlot wines. embrapa.br

The related compound, mthis compound, has been identified in pineapple, which serves as a precursor to this compound in some fermentation processes. researchgate.netoup.com

| Food/Biological Matrix | Specific Isomer Identified | Reference |

|---|---|---|

| Beer | Not specified, implied (E) from precursor | thegoodscentscompany.com, perflavory.com, researchgate.net |

| Quince Fruit | Not specified | thegoodscentscompany.com, perflavory.com |

| Carob Macerates | Ethyl (E)-dec-4-enoate | researchgate.net |

| Merlot Wines | Ethyl (Z)-dec-4-enoate | embrapa.br |

Bioconversion and Enzymatic Formation Mechanisms of this compound

The formation of this compound in nature is primarily a result of bioconversion during fermentation. Ethyl esters, in general, are formed by the reaction of ethanol (B145695) with a fatty acid, a process often mediated by yeast enzymes. mimedb.org

A specific pathway for this compound formation has been detailed in the context of brewing. researchgate.net Its precursor, mthis compound, is a natural component found in hop oil. researchgate.net During the fermentation process, this methyl ester undergoes transesterification. The methyl group is replaced by an ethyl group from the abundant ethanol produced by the yeast, resulting in the formation of this compound. researchgate.net This enzymatic conversion is a key step that transfers a hop-derived aroma precursor into the final beer. researchgate.net While not directly involving this compound, related studies show that lipases, such as the one from the yeast Candida antarctica, are effective in transesterifying oils with ethanol to produce ethyl esters of fatty acids. researchgate.net

Advanced Synthetic Methodologies for Ethyl Dec 4 Enoate and Its Analogs

Chemospecific Esterification Approaches to Ethyl dec-4-enoate

Chemospecific esterification is crucial for synthesizing this compound, ensuring that the reaction selectively occurs at the carboxylic acid group without affecting the carbon-carbon double bond. A primary route involves the Fischer-Speier esterification of dec-4-enoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid. arxiv.org This method is subject to kinetic and thermodynamic limitations, often requiring a catalyst to achieve reasonable reaction rates. arxiv.org

To enhance yield and reaction efficiency, various catalysts and conditions have been explored. For instance, iron-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents presents a modern approach to forming the carbon skeleton, which is then followed by esterification. lookchem.com Another method is the Knoevenagel condensation of n-octanal with monoethyl malonate, which, although it produces an α,β-unsaturated ester, highlights the types of condensation reactions used in synthesizing unsaturated esters.

Recent advancements focus on environmentally benign and efficient processes. The use of solid acid catalysts or enzymatic catalysts can offer higher selectivity and milder reaction conditions, minimizing side reactions such as isomerization or saturation of the double bond.

Stereoselective and Stereospecific Synthesis of this compound Isomers

The geometry of the double bond in this compound significantly influences its properties. Therefore, developing synthetic methods that control the stereochemistry (E/Z isomerism) is of great interest.

Johnson-Claisen Rearrangements and Related Sigmatropic Transformations for Unsaturated Esters

The Johnson-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated esters like this compound. tcichemicals.comwiley-vch.de This rsc.orgrsc.org-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, under acidic conditions. tcichemicals.com The reaction proceeds through a cyclic transition state, which allows for the transfer of chirality and control of the double bond geometry. tcichemicals.comrsc.org

For example, the rearrangement of specific allylic alcohols can yield trans-trisubstituted olefinic bonds with high stereoselectivity. tcichemicals.com While the classic Johnson-Claisen rearrangement may require high temperatures and long reaction times, microwave-assisted heating has been shown to dramatically increase reaction rates and yields. libretexts.orgwikipedia.org The choice of starting allylic alcohol stereochemistry directly dictates the stereochemistry of the resulting ester, making it a highly stereospecific method. rsc.org

| Rearrangement Type | Reactants | Key Features |

| Johnson-Claisen | Allylic alcohol, Orthoester | Forms γ,δ-unsaturated esters; stereospecific. tcichemicals.comrsc.org |

| Ireland-Claisen | Allylic carboxylate, Strong base | Proceeds via a silyl (B83357) ketene (B1206846) acetal; allows for E/Z control. rsc.orglibretexts.org |

| Eschenmoser-Claisen | Allylic alcohol, N,N-dimethylacetamide dimethyl acetal | Yields γ,δ-unsaturated amides. libretexts.org |

Metal-Catalyzed Cross-Coupling Strategies in Unsaturated Ester Synthesis

Metal-catalyzed cross-coupling reactions provide a versatile and highly selective platform for synthesizing unsaturated esters. organic-chemistry.org These methods allow for the precise construction of the carbon framework with defined stereochemistry.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. It has been used to prepare (E)- and (Z)-stereodefined, fully substituted α,β-unsaturated esters with high yields (66–99%). thieme-connect.com

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. This method has been successfully applied to produce β,β-disubstituted (E)-α,β-unsaturated esters with complete stereoretention. nih.gov

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org

Sonogashira Coupling: A palladium-copper co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, useful for creating enyne systems that can be precursors to unsaturated esters. mdpi.com

Iron-Catalyzed Cross-Coupling: An emerging, more sustainable alternative that utilizes inexpensive and abundant iron salts. rsc.org This method has been used for the synthesis of ethyl (4E)-alkenoates by coupling ethyl (4E)-5-chloropent-4-enoate with Grignard reagents, achieving high yields without affecting the ester group. lookchem.com

These reactions offer high functional group tolerance and stereoselectivity, making them invaluable for the synthesis of complex molecules. organic-chemistry.orgresearchgate.net

| Cross-Coupling Reaction | Catalyst System | Substrates | Typical Yields |

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | Organoboron compounds, organic halides | 66-99% thieme-connect.com |

| Negishi | Pd(dppb)Cl₂ | Organozinc compounds, organic halides | High nih.gov |

| Iron-Catalyzed | Fe(acac)₃ | Grignard reagents, alkyl halides | High lookchem.com |

Enzymatic and Biocatalytic Approaches for Chiral this compound Analogs

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral unsaturated esters. Enzymes such as lipases and ene-reductases operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govnih.gov

Ene-reductases (ERs), which are flavin-dependent enzymes, can catalyze the asymmetric reduction of C=C double bonds in α,β-unsaturated carbonyl compounds. rsc.orgrsc.org However, α,β-unsaturated esters are often poor substrates for ERs unless an additional activating group is present. rsc.orgresearchgate.net

A more successful approach for producing chiral esters involves the enzymatic resolution of racemic mixtures or the asymmetric synthesis from prochiral substrates. Lipases are widely used for the kinetic resolution of racemic alcohols or acids that are precursors to the final ester. For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic allylic alcohol, allowing for the separation of the enantiomers, which can then be used in stereospecific reactions like the Johnson-Claisen rearrangement.

Furthermore, integrating enzymes into multi-step cascade reactions can provide efficient pathways to chiral molecules. acs.org For example, a chemo-enzymatic pathway has been developed for chiral epoxides, which are versatile building blocks, using lipase-mediated oxidation as a key step. researchgate.net

Optimization of Reaction Conditions and Process Intensification for this compound Production

Optimizing reaction conditions and employing process intensification strategies are key to developing economically viable and sustainable methods for producing this compound.

Optimization of Reaction Conditions: The yield and selectivity of synthetic reactions are highly dependent on parameters such as temperature, solvent, catalyst loading, and reaction time. acs.orgresearchgate.net For esterification reactions, a crucial aspect is the removal of water, which is a byproduct, to shift the equilibrium towards the product side. acs.org In metal-catalyzed cross-coupling, the choice of ligand, metal precursor, base, and solvent can drastically affect the outcome, including stereoselectivity. thieme-connect.com Design of Experiments (DoE) is a statistical approach often used to systematically optimize these multiple variables to find the ideal reaction conditions. acs.org

Process Intensification: Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. nih.gov For ester synthesis, several techniques have been implemented:

Reactive Distillation: This technique combines reaction and separation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, driving the reaction to completion. researchgate.net This can significantly reduce reaction times and increase conversion rates. researchgate.net

Ultrasound and Microwave Irradiation: These energy sources can accelerate reaction rates. nih.govbiointerfaceresearch.com Ultrasound enhances mass transfer and can lead to significant reductions in reaction time (e.g., from hours to minutes) and lower reaction temperatures. biointerfaceresearch.com Microwave-assisted heating can also dramatically increase reaction rates, particularly in reactions like the Johnson-Claisen rearrangement. libretexts.orgwikipedia.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch reactors.

These intensification methods not only improve efficiency but also contribute to greener chemical processes by reducing energy consumption and waste generation. nih.gov

Analytical and Spectroscopic Characterization Techniques for Ethyl Dec 4 Enoate

Chromatographic Separations and Advanced Detection Systems

Chromatographic techniques are fundamental in the analysis of ethyl dec-4-enoate, enabling its separation from other volatile and non-volatile compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. researchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. foodprotection.org The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This compound has been identified in various food and beverage matrices using GC-MS. For instance, it has been detected as a volatile constituent in hopped beer. researchgate.netresearchgate.net Interestingly, studies have shown that mthis compound, present in hops, can be transesterified to this compound during the fermentation process. researchgate.netdss.go.thresearchgate.net

The NIST WebBook provides key mass spectrometry data for this compound, which is essential for its identification. nist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.3019 g/mol |

| IUPAC Standard InChIKey | AWNIQMQADACLCJ-CMDGGOBGSA-N |

| Kovats' RI (non-polar column) | 1375 |

Data sourced from the NIST WebBook nist.gov

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to conventional one-dimensional GC. chula.ac.th In GCxGC, the effluent from the first column is subjected to a second, different column for further separation. This results in a two-dimensional chromatogram with significantly higher peak capacity, allowing for the resolution of co-eluting compounds. gcms.cz

While direct studies on this compound using GCxGC are not extensively detailed in the provided results, the technique is widely applied to the analysis of fatty acid methyl esters (FAMEs), a class of compounds to which this compound is closely related. chula.ac.thresearchgate.netnih.gov GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) is particularly effective for profiling complex volatile samples like those found in food and beverages. researchgate.netmdpi.com The structured nature of GCxGC chromatograms allows for the visual identification of different classes of compounds, which would be beneficial in distinguishing this compound from other esters and fatty acids in a complex mixture. gcms.cz

High-performance liquid chromatography (HPLC) is a valuable technique for the purity assessment and isolation of less volatile or thermally labile compounds. While GC is more common for a volatile ester like this compound, HPLC can be employed for its purification. In a patent describing the synthesis of related compounds, this compound was used as a starting material, and the purity of the synthesized products was determined by HPLC. googleapis.com This suggests that HPLC methods can be developed to assess the purity of this compound itself. The technique can also be used for preparative purposes to isolate the compound from a reaction mixture. google.com Furthermore, HPLC is used in the analysis of various food and beverage components, and its application could be extended to quantify this compound, especially in contexts where derivatization for GC analysis is not desirable. mdpi.comspsvietnam.gov.vn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. This technique provides detailed information about the carbon-hydrogen framework of a molecule.

While a complete, detailed NMR spectral assignment for this compound is not available in the provided search results, a patent for compounds inhibiting β-amyloid peptide release mentions the use of ¹H-NMR to characterize a product derived from this compound. google.com The patent provides NMR data for the resulting compound, demonstrating the utility of NMR in confirming the structures of molecules within this chemical family. google.com For this compound itself, ¹H-NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons adjacent to the double bond, and the aliphatic chain. ¹³C-NMR would similarly provide distinct signals for each unique carbon atom, including the carbonyl carbon of the ester and the two sp² carbons of the double bond.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging.

Chemical Reactivity and Derivatization Studies of Ethyl Dec 4 Enoate

Reactions Involving the Alkene Moiety of Ethyl dec-4-enoate

The alkene group in this compound is susceptible to several addition and modification reactions. The specific stereochemistry of the double bond, whether cis (Z) or trans (E), can influence the reactivity and the stereochemical outcome of these reactions. vulcanchem.comfoodb.cathegoodscentscompany.com

Common reactions involving the alkene moiety include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding ethyl decanoate. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Halogenation: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of dihalo-decanoates.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, forming ethyl 4,5-epoxydecanoate.

Ozonolysis: Cleavage of the double bond by ozone (O₃) followed by a reductive or oxidative workup yields aldehydes or carboxylic acids, respectively.

Metathesis: Alkene metathesis reactions, particularly cross-metathesis with other alkenes, can be employed to synthesize new unsaturated esters with different chain lengths or functionalities. For instance, cross-metathesis of this compound with methacrolein (B123484) using a nitro-Grela catalyst can produce new aldehyde derivatives. acs.org

The reactivity of the alkene can be influenced by the position of the double bond. For instance, the rate of some addition reactions may differ between isomers like ethyl dec-2-enoate and this compound. rsc.org

Interactive Data Table: Reactions at the Alkene Moiety

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | Ethyl decanoate |

| Bromination | Br₂ | Ethyl 4,5-dibromodecanoate |

| Epoxidation | m-CPBA | Ethyl 4,5-epoxydecanoate |

| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | Hexanal & Ethyl 4-oxobutanoate |

| Cross-Metathesis | Alkene, Ruthenium catalyst | New unsaturated ester |

Ester Hydrolysis and Transesterification Pathways of this compound

The ester group of this compound can undergo nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Ester Hydrolysis:

Hydrolysis involves the cleavage of the ester bond to yield dec-4-enoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.orgsavemyexams.com The equilibrium nature of the reaction means it may not proceed to completion. libretexts.orgsavemyexams.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.orgsavemyexams.com The ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial products are ethanol and the salt of the carboxylic acid (e.g., sodium dec-4-enoate). Subsequent acidification is required to protonate the carboxylate salt and obtain the free dec-4-enoic acid. libretexts.orglibretexts.orgsavemyexams.com

In some cases, the conditions required for hydrolysis can affect the geometry of the alkene. For example, attempted saponification of certain complex (Z)-enoates with sodium hydroxide has been shown to cause isomerization to the more stable (E)-isomer. rsc.org

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is often catalyzed by acids, bases, or enzymes (lipases). diva-portal.orgnih.gov For example, the transesterification of ethyl 10-undecenoate (a similar unsaturated ester) with 1,4-cyclohexanedimethanol (B133615) has been achieved using a recyclable Cu-deposited V₂O₅ catalyst, demonstrating a method for producing monomers for biobased polyesters. nih.govresearchgate.netresearchgate.net This highlights the potential for this compound to be converted into other esters with different properties and applications.

Interactive Data Table: Hydrolysis and Transesterification

| Reaction | Catalyst | Products | Key Features |

| Acid Hydrolysis | H₂SO₄ or HCl | Dec-4-enoic acid + Ethanol | Reversible libretexts.orgsavemyexams.com |

| Base Hydrolysis | NaOH or KOH | Sodium dec-4-enoate + Ethanol | Irreversible libretexts.orgsavemyexams.com |

| Transesterification | Acid, Base, or Enzyme | New ester + Ethanol | Exchange of alcohol group nih.gov |

Formation of Novel Derivatives from this compound for Synthetic and Biological Probes

The dual functionality of this compound makes it a valuable starting material for creating more complex molecules, including novel derivatives that can serve as synthetic intermediates or biological probes.

The reactivity of the alkene and ester groups can be harnessed sequentially or in one-pot procedures to build molecular complexity. For instance, the enolate of an ester can be formed and then reacted with various electrophiles. masterorganicchemistry.comucl.ac.uk While specific studies on this compound are limited in this direct context, related chemistry on similar unsaturated esters provides a blueprint for potential transformations.

Derivatives of unsaturated esters are crucial in the synthesis of biologically active compounds and fluorescent probes. nih.govrsc.orgunl.edu For example, α,β-unsaturated esters are known Michael acceptors, reacting with nucleophiles like thiols. rsc.org This type of conjugate addition is a cornerstone for designing probes for biological thiols such as cysteine and glutathione. rsc.org Although this compound is not an α,β-unsaturated ester, isomerization of the double bond or other modifications could lead to structures amenable to such applications.

Furthermore, the synthesis of complex natural products and their analogs often involves intermediates derived from unsaturated esters. acs.orgscielo.br The strategic manipulation of the functional groups in molecules like this compound allows for the construction of scaffolds for various biological targets. For example, derivatives of unsaturated esters have been used to create kavain-like compounds with cytotoxic activity and have been incorporated into the synthesis of splicing modulators. acs.orgscielo.br

The synthesis of novel heterocyclic compounds, such as pyrazoles and indoles, can also utilize ester functionalities as starting points for condensation reactions. clockss.orgajpamc.com By first modifying the alkene and then utilizing the ester, or vice-versa, this compound could serve as a precursor to a wide array of novel heterocyclic structures with potential biological activities.

Investigations into the Biological Activities and Pharmacological Potentials of Ethyl Dec 4 Enoate

Structure-Activity Relationship (SAR) Studies of Unsaturated Fatty Acid Esters

The biological activity of unsaturated fatty acid esters is intricately linked to their chemical structure. Key structural features that influence their pharmacological potential include the length of the carbon chain, the degree and position of unsaturation (double bonds), and the nature of the ester group. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships. For instance, research on a series of fatty acid derivatives has shown that properties like carbon chain length, the presence and location of double bonds, and esterification significantly impact their antimicrobial activities. nih.gov

Key Structural Determinants of Activity:

Chain Length: Medium-chain fatty acid esters (C8-C14) often exhibit the highest antioxidant capacity. acs.org

Unsaturation: The presence of double bonds generally enhances the radical-scavenging activity of fatty acid esters compared to their saturated counterparts. acs.org

Ester Group: The type of alcohol forming the ester can influence the molecule's lipophilicity and, consequently, its interaction with biological membranes and enzymes. osti.gov

Isomeric Form: The cis or trans configuration of the double bonds can also affect biological activity.

Table 1: Influence of Structural Modifications on the Biological Activity of Unsaturated Fatty Acid Esters

| Structural Feature | Impact on Biological Activity | Reference |

| Carbon Chain Length | Optimal activity often observed with medium-chain lengths (C8-C14) for antioxidant effects. | acs.org |

| Degree of Unsaturation | Increased number of double bonds can enhance antioxidant and antimicrobial properties. | nih.govacs.org |

| Position of Double Bond | The location of the double bond along the fatty acid chain influences the molecule's shape and interaction with biological targets. | nih.gov |

| Ester Moiety | The alcohol component of the ester affects lipophilicity and can modulate activity. | osti.gov |

| Cis/Trans Isomerism | The geometric configuration of the double bond can significantly alter biological function, particularly in pheromonal systems. | wikipedia.org |

Exploration of Antimicrobial, Anti-inflammatory, and Antioxidant Effects of Ethyl dec-4-enoate

While specific studies on this compound are limited, research on structurally similar unsaturated fatty acid esters provides insights into its potential therapeutic effects.

Antimicrobial Effects: Fatty acid esters are known to possess antimicrobial properties. For example, ethyl 9-decenoate, an isomer of this compound, has demonstrated inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. The proposed mechanism involves the disruption of the microbial cell membrane, leading to cell lysis. Volatile oils containing various fatty acid esters have also shown significant antimicrobial activity against a range of bacteria. researchgate.net

Anti-inflammatory Effects: Unsaturated fatty acids and their derivatives are recognized for their anti-inflammatory properties. researchgate.nettandfonline.com For instance, certain fatty acid esters of hydroxy fatty acids exhibit anti-inflammatory effects. mdpi.com An analog, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, has demonstrated gastroprotective activity, suggesting an anti-inflammatory role. researchgate.net The anti-inflammatory actions of some unsaturated fatty acids are attributed to their ability to modulate inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines. mdpi.commdpi.com

Antioxidant Effects: The antioxidant capacity of unsaturated fatty acid esters is a subject of ongoing research. acs.org Studies on catecholic esters have shown that medium-chain unsaturated fatty acid esters display better radical-scavenging activity than their saturated counterparts. acs.org The antioxidant properties of essential oils rich in fatty acid esters, such as ethyl hexadecanoate (B85987) and ethyl dodecanoate, have also been reported. impactfactor.org

Table 2: Summary of Potential Bioactivities of this compound Based on Analog Studies

| Biological Effect | Findings from Analog Studies | Potential Mechanism | Reference |

| Antimicrobial | Ethyl 9-decenoate inhibits E. coli and S. aureus. | Disruption of microbial cell membranes. | |

| Anti-inflammatory | Analogs show gastroprotective effects and modulation of inflammatory pathways. | Inhibition of pro-inflammatory cytokines and signaling pathways like NF-κB. | researchgate.netmdpi.commdpi.com |

| Antioxidant | Unsaturated fatty acid esters exhibit radical-scavenging properties. | Donation of hydrogen atoms to neutralize free radicals. | acs.orgimpactfactor.org |

Role of this compound and its Analogs in Biological Signaling and Pheromonal Systems

Unsaturated fatty acid esters play a crucial role in chemical communication, particularly as pheromones in insects. researchgate.netoup.com These compounds are often produced by one individual to elicit a specific behavioral or physiological response in another individual of the same species.

Ethyl (E,Z)-2,4-decadienoate, known as the pear ester, is a well-documented kairomonal attractant for the codling moth, Cydia pomonella. nih.gov Similarly, other decenoic acid esters have been identified as pheromone components. For example, propan-2-yl (4Z)-dec-4-enoate has been suggested as a minor pheromone component for the bagworm moth, Whittleia retiella. diva-portal.org

The specificity of these pheromonal systems relies on the precise chemical structure of the ester, including the geometry of the double bonds and the nature of the alkyl groups. Even minor structural changes can lead to a loss of activity or attract different species.

Mechanistic Studies of Bioactive this compound Analogs

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Mechanistic studies on analogs of this compound have provided valuable insights into how these molecules exert their effects at a molecular level.

The antimicrobial action of some fatty acid esters is attributed to their ability to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.

In the context of anti-inflammatory activity, some unsaturated fatty acid derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). researchgate.net Others may act by modulating the expression of genes involved in the inflammatory response. researchgate.net

The antioxidant mechanism of unsaturated fatty acid esters generally involves the donation of a hydrogen atom from the allylic position (the carbon atom adjacent to a double bond) to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov The stability of the resulting fatty acid radical influences its antioxidant potency.

Advanced Applications and Research Relevance of Ethyl Dec 4 Enoate

Contributions to Flavor and Fragrance Chemistry and Formulation Science

Ethyl (E)-dec-4-enoate is recognized as a significant contributor to the sensory profiles of various food products and is utilized as a flavoring agent and fragrance ingredient. thegoodscentscompany.comnih.gov It is a volatile substance that has been identified in products like hot sauce. bioscience.co.ukmolnova.com Its primary contribution lies in its ability to impart and enhance specific fruity and waxy notes.

In the flavor industry, ethyl dec-4-enoate is used to add depth and complexity to fruit flavor profiles, particularly for pear, apple, pineapple, and peach. thegoodscentscompany.comperflavory.com Its characteristic aroma is described as having waxy, green, and fatty nuances, which can create a more authentic and rich fruit taste in consumer products. parchem.comchembk.com The Human Metabolome Database also lists its odor profile as green, fruity, waxy, and with notes of cognac. hmdb.ca

Table 1: Organoleptic Properties of Ethyl (E)-dec-4-enoate

| Property | Description | Source(s) |

|---|---|---|

| Odor Profile | Green, fruity, oily with pineapple and apple waxy nuances; musty. | thegoodscentscompany.comperflavory.comparchem.com |

| Fatty, waxy, green, with pineapple and pear nuances. | parchem.com | |

| Waxy and pear-fragrant, with a leather flavor. | chembk.com |

| Taste Profile | Used to add depth to fruit flavors such as pear, apple, pineapple, and peach. | thegoodscentscompany.comperflavory.com |

Utility of this compound as a Versatile Synthetic Building Block in Organic Synthesis

The bifunctional nature of this compound, containing both a C=C double bond and an ester group, makes it a versatile starting material or intermediate—a "building block"—in organic synthesis for creating more complex molecules. lookchem.com The reactivity of these two functional groups can be selectively exploited to build molecular frameworks for various applications, including the synthesis of bioactive compounds and insect pheromones. diva-portal.org

A key application is in the synthesis of insect pheromones. For instance, esters of decenoic acid are components of the sex pheromones of certain insects. Research has identified related compounds, (1S)-1-methylpropyl (5Z)-dec-5-enoate and 1-methylethyl (5Z)-dec-5-enoate, as putative pheromone components for the threatened salt marsh bagworm moth, Whittleia retiella. diva-portal.orgnih.govdiva-portal.org The synthesis of these and other pheromones often involves intermediates structurally similar to this compound, demonstrating the utility of this structural motif.

Furthermore, the double bond in the this compound backbone is amenable to various chemical transformations, such as epoxidation, dihydroxylation, or cleavage, to introduce new functional groups. The ester moiety can undergo hydrolysis, transesterification, or reduction to an alcohol, providing further pathways for molecular elaboration. For example, a derivative, (2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate, serves as a building block in the synthesis of other bioactive compounds. A general method for preparing ethyl (4E)-alkenoates involves the iron-catalyzed cross-coupling of Grignard reagents with ethyl (4E)-5-chloropent-4-enoate, highlighting a synthetic route toward this class of compounds. lookchem.com

Table 2: Physicochemical Properties of Ethyl (E)-dec-4-enoate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 76649-16-6 | thegoodscentscompany.comchembk.com |

| Molecular Formula | C₁₂H₂₂O₂ | thegoodscentscompany.comnih.gov |

| Molecular Weight | 198.31 g/mol | parchem.comchembk.com |

| Appearance | Colorless clear liquid | parchem.com |

| Specific Gravity | 0.871 to 0.881 @ 25°C | thegoodscentscompany.comparchem.com |

| Refractive Index | 1.432 to 1.442 @ 20°C | thegoodscentscompany.comparchem.com |

| Boiling Point | 236.8°C (± 8.0°C) at 760 mmHg | chembk.com |

| 72.0°C @ 0.10 mmHg | nih.gov |

| Flash Point | 110.0°C (230.0°F) | thegoodscentscompany.comperflavory.com |

Exploration of this compound in Materials Science and Polymer Chemistry

While direct research on this compound in polymer science is not extensively documented, its structure suggests significant potential as a monomer for creating novel polymers. The principles can be inferred from studies on similar unsaturated fatty acid esters. vulcanchem.compsu.edu The presence of the vinyl group (C=C double bond) allows it to undergo polymerization, while the long aliphatic chain can impart specific properties like flexibility and hydrophobicity to the resulting polymer.

For example, research on the isomer ethyl dec-3-enoate shows it can be copolymerized with monomers like styrene (B11656) or acrylates. vulcanchem.com Such a process could yield resins with tailored flexibility. The double bond within the polymer structure also remains available for post-polymerization modifications, such as cross-linking, which can enhance the material's durability and thermal stability. vulcanchem.com

General studies on fatty acid derivatives confirm their utility as starting materials for polymers like polycarbonates and polyesters. psu.edu The incorporation of long aliphatic segments from fatty acids into polymer backbones is known to result in materials with low glass transition temperatures, making them suitable for applications requiring flexibility or elastomeric properties. psu.edu Given that many industrial chemicals are currently derived from petroleum, there is a strong research interest in developing polymers from renewable bio-based resources like vegetable oils and their constituent fatty acids. psu.eduacs.org this compound, derivable from natural sources, fits well within this sustainable chemistry paradigm, positioning it as a candidate for developing bio-based polymers and materials.

Computational Chemistry and Theoretical Modeling of Ethyl Dec 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Ethyl dec-4-enoate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. researchgate.netmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron wavefunction and energy of the molecule. northwestern.edu By employing specific functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can optimize the molecular geometry of this compound and calculate a variety of molecular properties. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative predictions of chemical reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). mdpi.comacs.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites for potential chemical reactions. researchgate.netmdpi.com

Table 1: Representative Theoretical Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical DFT calculations for similar ester compounds, and represent the type of data generated from such studies.)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Energy difference between HOMO and LUMO; a larger gap implies higher kinetic stability. researchgate.net |

| Electronegativity (χ) | 3.35 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.78 eV | Index of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Docking Simulations for Ligand-Receptor Interactions involving this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, such as a protein or enzyme. acs.orguomphysics.net This method is crucial for understanding the molecular basis of a ligand's biological activity, for instance, its role as a flavor or fragrance compound interacting with olfactory receptors, or its interaction with enzymes like lipases. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure is typically optimized using quantum chemical methods. researchgate.net The receptor structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). Docking software, such as AutoDock Vina or Glide, then systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. researchgate.netuomphysics.net

A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. openrepository.com Lower binding energies suggest more favorable and stable interactions. The simulation also identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. acs.orgresearchgate.net These insights can guide the design of derivatives with enhanced binding affinity or specificity. acs.org

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Olfactory Receptor (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.)

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -5.8 | Predicts the strength of the ligand-receptor interaction; a more negative value indicates stronger binding. |

| Interacting Residues | TYR 82, PHE 104, LEU 120, SER 124 | Amino acids in the receptor's binding pocket that form significant contacts with the ligand. |

| Hydrogen Bonds | SER 124 (with carbonyl oxygen) | Indicates a specific, strong directional interaction contributing to binding affinity. |

| Hydrophobic Interactions | TYR 82, PHE 104, LEU 120 (with alkyl chain) | Non-polar interactions that are crucial for the binding of the lipid-like tail of the molecule. |

Conformational Analysis and Isomerization Dynamics of this compound

Isomerization dynamics refers to the transformation between different isomers of this compound. The most relevant type of isomerization for this compound is the cis-trans (or E/Z) isomerization around the C4=C5 double bond. While rotation around a double bond is highly restricted compared to a single bond, isomerization can occur under specific conditions, such as through photoisomerization or catalysis. researchgate.netacs.org Theoretical calculations can model the transition state for this isomerization, determining the activation energy barrier that must be overcome for the conversion to happen. nih.gov This energy barrier indicates the kinetic stability of the (E) and (Z) isomers. For most simple alkenes, the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to reduced steric strain. acs.org

Table 3: Representative Conformational and Isomerization Energy Data for this compound (Note: These values are illustrative, based on general principles of conformational analysis and isomerization for similar molecules.)

| Process | Conformer/Isomer | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Rotation about C2-C3 bond | Anti (Staggered) | 0.0 | Most stable conformation. |

| Gauche (Staggered) | +0.9 | Steric interaction between the ethyl group and the alkyl chain. | |

| Eclipsed | +3.0 to +5.0 | High-energy transition state for rotation. | |

| Isomerization at C4=C5 | (E)-Ethyl dec-4-enoate | 0.0 | Typically the more stable isomer. |

| (Z)-Ethyl dec-4-enoate | +1.0 to +1.5 | Generally less stable due to steric hindrance across the double bond. |

Emerging Research Frontiers and Future Perspectives on Ethyl Dec 4 Enoate

Innovations in Sustainable Synthesis and Green Chemistry for Ethyl dec-4-enoate Production

The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods, a trend that is influencing the synthesis of compounds like this compound. Green chemistry principles, which focus on reducing waste, using renewable resources, and employing safer solvents and catalysts, are at the forefront of this transformation. nih.gov

A significant area of innovation lies in biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. rsc.orgpatsnap.com For esters similar to this compound, enzymatic synthesis has shown considerable promise. For instance, the production of natural flavor compounds like ethyl trans-2,cis-4-decadienoate has been successfully achieved through the enzymatic transesterification of natural oils using immobilized lipases, such as those from Candida antarctica. researchgate.netgoogle.comresearchgate.net This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis, which often requires harsh conditions and may produce unwanted byproducts. researchgate.net

Solvent-free synthesis is another key aspect of green chemistry being explored for ester production. Research on the biocatalytic synthesis of other branched-chain esters has demonstrated the feasibility of using immobilized lipases in a solvent-free medium, which minimizes waste and simplifies product purification. mdpi.com Furthermore, the use of enzymes derived from microbial solid-state fermentation, such as lipases from Rhizopus sp., has been effective in the synthesis of other ethyl esters like ethyl oleate, achieving high conversion rates in short reaction times. nih.gov These methodologies provide a blueprint for developing greener manufacturing processes for this compound, aligning with the principles of sustainability and reduced environmental impact. nih.gov

Table 1: Comparison of Synthesis Methods for Ethyl Esters

| Method | Catalyst/Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Acid/Base Catalysts, Organic Solvents | High Temperature & Pressure | High Yield | Use of hazardous materials, energy-intensive, potential for byproducts |

| Biocatalytic Synthesis (Enzymatic) | Immobilized Lipases (e.g., Candida antarctica) | Mild Temperature & Pressure, Aqueous or Solvent-Free Medium | High specificity, environmentally friendly, use of renewable resources | Enzyme stability and cost, longer reaction times in some cases |

| Whole-Cell Biocatalysis | Genetically Engineered Microorganisms | Mild Conditions | Can utilize renewable feedstocks, potential for one-pot synthesis | Process optimization, separation of product from biomass |

Expanding the Scope of Biological and Pharmaceutical Applications of this compound

While well-established in the flavor and fragrance industry for its fruity aroma, the biological activities of this compound are an area of expanding research. thegoodscentscompany.com A primary and significant application is in the field of chemical ecology, where it functions as a semiochemical—a molecule that mediates interactions between organisms. plantprotection.plplantprotection.pl Specifically, it acts as a kairomone, a type of allelochemical that benefits the receiver but not the emitter. plantprotection.pl This property is leveraged in agriculture for integrated pest management (IPM) programs, where this compound can be used in traps for monitoring and controlling insect pest populations. plantprotection.pleg.net

The potential for broader biological and even pharmaceutical applications remains a nascent but intriguing field of study. Fatty acid esters as a class of compounds are known to possess a wide range of biological activities. hmdb.ca For instance, some semiochemicals have been found to have dual roles, acting as both aphrodisiacs and anti-aphrodisiacs in different contexts for certain insect species. nih.gov While the direct pharmaceutical applications of this compound are not yet established, the exploration of its interactions with biological systems is a critical first step. Future research may focus on its potential antimicrobial, anti-inflammatory, or other therapeutic properties, which are common among structurally related natural compounds. The Human Metabolome Database (HMDB) lists Ethyl 4-decenoate, indicating its presence in biological systems, though its specific roles are yet to be fully elucidated.

Integration of this compound Research with Advanced Analytical and Omics Platforms

The comprehensive study of this compound and its biological significance is increasingly reliant on advanced analytical techniques. Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for the separation and identification of its geometric isomers, which can have different sensory and biological properties. researchgate.net Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for the structural elucidation and quantification of this compound in complex mixtures. researchgate.netnist.gov The NIST Chemistry WebBook provides extensive spectral data for Ethyl trans-4-decenoate, which serves as a critical reference for its identification. nist.govnist.gov

The integration of these analytical methods with "omics" platforms—such as metabolomics and proteomics—represents a significant future direction. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, could help to map the metabolic pathways involving this compound and understand its function in a biological context. Although specific metabolomics studies centered on this compound are currently limited, its inclusion in databases like the Human Metabolome Database (HMDB0039220) points towards its relevance in biological systems. nih.gov Proteomics, the study of proteins, could be employed to identify protein targets that interact with this compound, potentially revealing mechanisms of action for any observed biological effects. This integration will be key to moving beyond simple identification to a deeper understanding of the compound's functional roles.

Multidisciplinary Approaches and Collaborative Research in this compound Studies

The diverse applications and research questions surrounding this compound necessitate a multidisciplinary and collaborative approach. The study of this compound inherently bridges several scientific disciplines:

Chemistry and Biotechnology: Organic chemists and biotechnologists are essential for developing novel and sustainable synthesis routes, including biocatalytic methods. researchgate.netmdpi.com Their work focuses on improving reaction efficiency, reducing environmental impact, and scaling up production.

Entomology and Chemical Ecology: The role of this compound as a semiochemical requires collaboration between entomologists and chemical ecologists to study insect behavior, identify new attractants, and design effective pest management strategies. plantprotection.pleg.net

Food Science and Sensory Analysis: In the flavor and fragrance industry, food scientists and sensory analysts work together to evaluate the organoleptic properties of this compound and its isomers, determining their suitability for various consumer products. thegoodscentscompany.com

Pharmacology and Biochemistry: Exploring potential new biological or pharmaceutical applications will require the expertise of pharmacologists and biochemists to conduct assays, identify molecular targets, and understand the compound's physiological effects.

Collaborative research that integrates these diverse fields will be crucial for unlocking the full potential of this compound. By combining expertise in synthesis, biological testing, analytical characterization, and practical application, the scientific community can accelerate discovery and innovation in this promising area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl dec-4-enoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is synthesized via esterification of dec-4-enoic acid with ethanol, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Optimization involves controlling variables such as molar ratios (acid:alcohol), temperature (reflux vs. room temperature), and catalyst concentration. A "shell" table (P-E/I-C-O framework) can systematize variables: Population (reactant purity), Exposure (catalyst type), Comparison (solvent effects), and Outcome (yield/purity). Trial experiments are critical to identify optimal conditions, such as using anhydrous solvents to minimize hydrolysis . Replication (≥3 trials) and statistical analysis (e.g., ANOVA) ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : H NMR confirms the ester group (δ 4.1–4.3 ppm for –COOCH–) and alkene protons (δ 5.3–5.5 ppm). C NMR identifies carbonyl (δ 170–175 ppm) and alkene carbons (δ 120–130 ppm).

- IR : Strong absorption at ~1740 cm (C=O stretch) and ~1200 cm (C–O ester).

- Mass Spectrometry : Molecular ion peak ([M]) and fragmentation patterns (e.g., loss of –OCHCH).

Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy. Contamination is ruled out via melting/boiling point consistency .

Q. How should researchers design experiments to investigate this compound’s stability under varying storage conditions?

- Methodological Answer : Use a controlled study with independent variables (temperature, light exposure, humidity) and dependent variables (degradation rate, impurity profiles). Include triplicate samples stored in amber vials (vs. clear glass) at 4°C, 25°C, and 40°C. Analyze aliquots at intervals (0, 7, 30 days) via HPLC or GC-MS. Statistical tools like t-tests compare degradation kinetics. Ethical considerations include proper disposal of degraded products .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for reactions like hydrolysis or hydrogenation. Software (e.g., Gaussian, ORCA) simulates electronic properties (HOMO-LUMO gaps) and solvent effects (COSMO-RS). Validate predictions experimentally: e.g., if DFT suggests higher reactivity with Pd/C vs. Pt, test both catalysts and compare turnover frequencies. Discrepancies between computational and experimental data require recalibration of basis sets or solvation models .

Q. What strategies resolve contradictory data in this compound’s bioactivity studies?

- Methodological Answer : Contradictions (e.g., varying IC values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or impurity levels. Conduct a meta-analysis of published data, noting variables like incubation time, solvent (DMSO vs. ethanol), and positive controls. Replicate key studies with standardized conditions and include error bars (standard deviation) in dose-response curves. Use Bland-Altman plots to assess inter-lab variability .

Q. How can X-ray crystallography elucidate this compound’s solid-state conformation?

- Methodological Answer : Crystallize the compound via slow evaporation in a non-polar solvent (e.g., hexane). Collect diffraction data using a single-crystal X-ray diffractometer (e.g., SHELXTL or Olex2 software). Refinement with SHELXL resolves bond angles and torsional strain around the alkene. Compare with gas-phase DFT structures to assess packing effects. Publish CIF files in repositories like the Cambridge Structural Database .

Q. What ethical and statistical frameworks ensure rigor in large-scale synthesis trials?

- Methodological Answer : Adhere to ethical guidelines by documenting hazards (e.g., flammability of ethanol), obtaining institutional review for waste protocols, and anonymizing collaborator data. For statistical rigor, pre-register hypotheses (e.g., "Ultrasound increases yield by ≥15%") and use block randomization in catalyst screening. Power analysis determines sample sizes; a p-value <0.05 with Bonferroni correction minimizes false positives .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer : Include raw data (appendix) and processed spectra (main text) with baseline correction annotations. For unresolved peaks, propose hypotheses (e.g., rotational isomers) and cite analogous esters’ behavior. Use tools like MestReNova to overlay spectra and highlight discrepancies. Transparent reporting aligns with FAIR data principles .

Q. What methods validate the reproducibility of this compound’s synthetic protocols?

- Methodological Answer : Publish step-by-step videos or detailed SOPs with hazard codes. Collaborate with independent labs for cross-validation. Provide NMR "fingerprints" (e.g., specific impurity peaks ≤0.5%) in supplementary materials. Use RSD (% relative standard deviation) for yield comparisons across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.